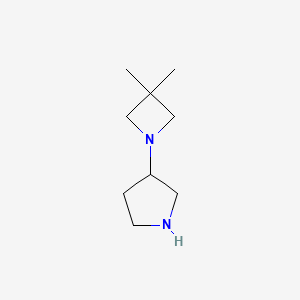

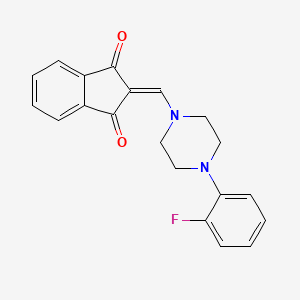

![molecular formula C23H21ClN6O2 B2917455 3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-46-5](/img/structure/B2917455.png)

3-(4-chlorophenyl)-7,9-dimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific compound you mentioned likely has additional functional groups attached to this core structure, which would influence its physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles can be quite diverse, depending on the specific compound and the conditions under which the reaction is carried out. For instance, some 1,2,4-triazoles can undergo reactions with primary amines to form new compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound. For instance, some triazoles are solid at room temperature, while others are liquid. The melting point, boiling point, solubility, and other properties can also vary .Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Psychotropic Activity

Research on similar purine derivatives has explored their potential as ligands for serotonin (5-HT) receptors, with implications for developing treatments for psychiatric disorders. For example, studies have shown that certain purine derivatives exhibit affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This research suggests that modifying the purine core with specific substituents can enhance receptor affinity and selectivity, potentially leading to new therapeutic agents (Chłoń-Rzepa et al., 2013).

Antiviral and Antitumor Activities

Derivatives of triazine and purine have been synthesized and evaluated for their antiviral and antitumor activities. Certain compounds within this class have shown moderate activity against viruses and cancer cells, indicating their potential as leads for the development of new antiviral and anticancer drugs. This area of research focuses on identifying novel compounds with significant biological activities that could contribute to the treatment of various diseases (Kim et al., 1978).

Synthesis and Biological Evaluation

The synthesis of novel heterocycles, such as triazino and triazepino purines, and their biological evaluation for various activities, including antitumor effects and vascular relaxing effects, is a key research area. These studies aim to develop new chemical entities with potential therapeutic applications by exploring the chemical space around purine derivatives (Ueda et al., 1987).

Molecular Structure and Characterization

Investigations into the molecular structure and characterization of related compounds have provided insights into their chemical properties and reactivity. These studies are foundational for understanding the mechanisms of action of potential drugs and for designing molecules with enhanced biological activities. For instance, detailed structural analysis can reveal how substitutions on the purine core affect interaction with biological targets, informing the design of more effective compounds (Hwang et al., 2017).

Wirkmechanismus

The mechanism of action of 1,2,4-triazoles can vary widely depending on the specific compound and its biological target. Many triazoles are used as antimicrobial agents, and their primary target is often the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .

Zukünftige Richtungen

The future research directions in the field of 1,2,4-triazoles are likely to involve the synthesis of new compounds with improved properties, as well as the exploration of new biological targets for these compounds . The development of new synthetic methods and the study of the mechanisms of action of these compounds are also important areas of research .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-7,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O2/c1-14-4-6-15(7-5-14)12-30-22-25-20-19(21(31)28(3)23(32)27(20)2)29(22)13-18(26-30)16-8-10-17(24)11-9-16/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUAVAZYTFGXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=NC4=C(N3CC(=N2)C5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

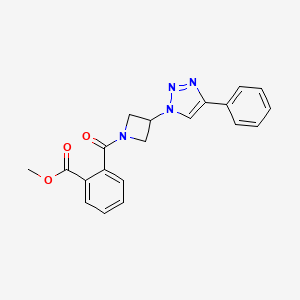

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

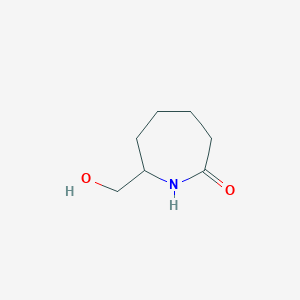

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)

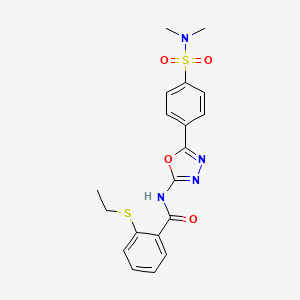

![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)